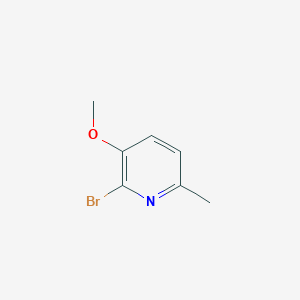

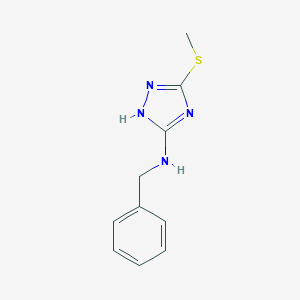

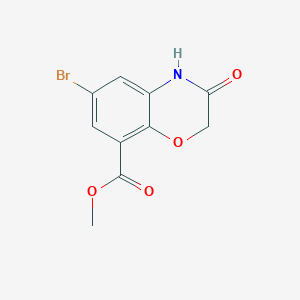

![molecular formula C9H8N2O2 B185405 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 129912-22-7](/img/structure/B185405.png)

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Descripción general

Descripción

“2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic strategy of imidazo[1,2-a]pyridine hybrids involves one-pot reaction of the precursor with aldehydes, malononitrile, and/or ethyl cyanoacetate . 2-Methylimidazo[1,2-a]pyridine can be formed by reacting 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .

Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is characterized by a fused nitrogen-bridged heterocyclic compound . The structure of the compound can be confirmed by X-ray structural analysis .

Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Aplicaciones Científicas De Investigación

Application

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound used in the synthesis of various derivatives .

Method of Application

The compound reacts with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Results

The structure of the resulting compounds was confirmed by X-ray structural analysis .

Antimicrobial Activity

Application

3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, has been studied for its antimicrobial properties .

Method of Application

The antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide was tested against Staphylococcus aureus .

Results

The compound showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

Antituberculosis Agents

Application

Imidazo[1,2-a]pyridine analogues, which can be derived from 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, have been recognized as potential antituberculosis agents .

Method of Application

These compounds have been tested in acute TB mouse models (BALB/c mice infected with Mtb H37Rv) .

Results

The treatment resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Light-Sensitive Dyes

Application

Derivatives of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid have been used as light-sensitive dyes .

Method of Application

The specific method of application can vary depending on the specific use case and the type of dye being produced .

Results

The results can vary, but these compounds have been found to be effective as light-sensitive dyes .

Anti-Inflammatory Agents

Application

Imidazo[1,2-a]pyridine derivatives, which can be derived from 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, have been recognized for their anti-inflammatory properties .

Method of Application

These compounds have been tested in various in vitro and in vivo models of inflammation .

Results

The results have shown that these compounds can effectively reduce inflammation, although the specific outcomes can vary depending on the model and the specific compound tested .

Fluorescent Probes

Application

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Method of Application

These compounds can bind to specific ions and emit fluorescence, which can be detected using various spectroscopic techniques .

Results

These compounds have been found to be effective as fluorescent probes, allowing for the detection and quantification of specific ions in a variety of settings .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes has been a focus in the past decade . The future direction in this field could involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties.

Propiedades

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYAZKTYJOAYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

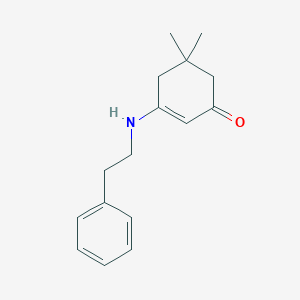

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

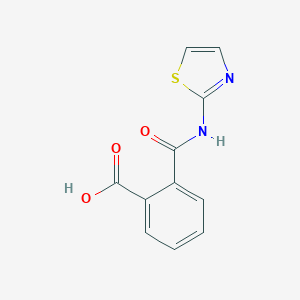

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

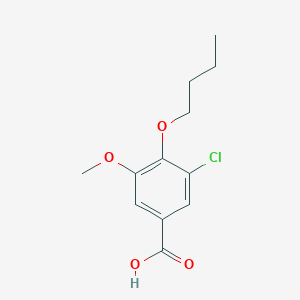

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)